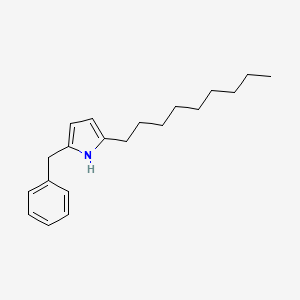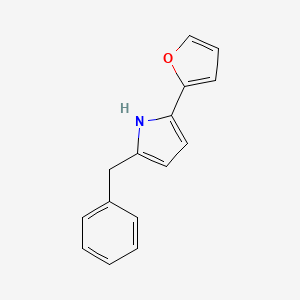![molecular formula C12H19N B6335843 2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-48-6](/img/structure/B6335843.png)
2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Descripción general
Descripción
2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (2-IPHP) is a cyclic organic compound with a unique structure and a wide range of applications. It is a member of the pyrrole family and is a versatile synthetic building block for many chemical reactions. 2-IPHP is a highly reactive compound, and its reactivity has been extensively studied in the past few decades. This compound has been used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. In addition, 2-IPHP has been studied for its potential as a therapeutic agent, and its mechanism of action has been elucidated.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 2-Chlorocyclohepta[b]pyrroles, which are structurally related to 2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole, have been used to synthesize various complex structures such as 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine and Cydohepta[1′,2′: 4,5]pyrrolo[1,2-a]benzimidazoles, showing the versatility of this chemical framework in organic synthesis (Abe et al., 1990).
- The compound has been involved in recyclization reactions, such as the reaction of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with thiourea, forming novel heterocyclic structures (Dmitriev et al., 2011).
Material Science and Photochemistry
- Its derivatives have been synthesized and studied for their photochemical properties, such as 2-acetyl-2-azatricyclo[6.2.2.01,5]dodeca-4,6,9,11-tetraen-3-one, indicating potential applications in material science and photochemistry (Tian et al., 1989).
Biological Relevance
- Some derivatives, like trans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-ones, have been evaluated for their ability to inhibit enzymes like HMG-CoA reductase, highlighting their potential in biomedical research (Roth et al., 1990).
- Novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives were synthesized, which exhibited oxidizing functions under aerobic and photoirradiation conditions, suggesting their use in redox chemistry and possibly in therapeutic contexts (Mitsumoto & Nitta, 2004).
Propiedades
IUPAC Name |
2-propan-2-yl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)12-8-10-6-4-3-5-7-11(10)13-12/h8-9,13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFKJDPAMAZABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(N1)CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)

![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)

![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)



